molecular formula C6H7NO5 B2743168 E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid CAS No. 1820748-76-2

E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid

Cat. No. B2743168
CAS RN: 1820748-76-2
M. Wt: 173.124
InChI Key: UTLOBTILWKXKJX-NSCUHMNNSA-N
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Description

E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid is a chemical compound with the CAS Number: 1820748-76-2 . It has a molecular weight of 173.13 . The IUPAC name for this compound is (E)-4-((methoxycarbonyl)amino)-4-oxobut-2-enoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7NO5/c1-12-6(11)7-4(8)2-3-5(9)10/h2-3H,1H3,(H,9,10)(H,7,8,11)/b3-2+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is stored at refrigerated temperatures . The compound is in powder form . Its melting point is between 204-207 degrees Celsius .

Scientific Research Applications

Spectroscopic Investigation and Cytotoxicity

Two derivatives, including E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid , were synthesized and investigated using spectroscopic methods. These compounds demonstrated significant cytotoxicity against carcinoma cells, indicating their potential in cancer research and treatment (Zayed, El-desawy, & Eladly, 2019).

Structural Analysis

A structural investigation of a closely related compound highlighted the importance of intramolecular and intermolecular hydrogen bonding, which could influence the stability and reactivity of This compound derivatives. This research provides insights into the molecular structure that could be pivotal for developing new pharmaceuticals or materials (Venkatesan et al., 2016).

Luminescent Molecular Crystals

The compound was also used as a building block for the synthesis of organic molecular crystals with highly stable photoluminescence, underscoring its utility in materials science, particularly in the development of new luminescent materials for technology and research applications (Zhestkij et al., 2021).

Enzymatic Synthesis Inhibition

In biochemistry, derivatives of This compound have been investigated for their potential to inhibit enzymatic synthesis, demonstrating the compound's relevance in understanding and manipulating biological pathways. This could have implications for the development of new therapeutic strategies (Sufrin, Lombardini, & Keith, 1982).

Nonlinear Optical Activity

Exploration into the nonlinear optical (NLO) activity of related compounds has been conducted, confirming the potential of This compound derivatives in the development of NLO materials. This research paves the way for the use of these compounds in advanced optical devices and technologies (Venkatesan, Thamotharan, & Ilangovan, 2016).

properties

IUPAC Name

(E)-4-(methoxycarbonylamino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5/c1-12-6(11)7-4(8)2-3-5(9)10/h2-3H,1H3,(H,9,10)(H,7,8,11)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLOBTILWKXKJX-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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